4-(Tert-butyldimethylsilyloxy)-3-methylaniline
Description
Properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NOSi/c1-10-9-11(14)7-8-12(10)15-16(5,6)13(2,3)4/h7-9H,14H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZCOMYASPLXCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyldimethylsilyloxy)-3-methylaniline typically involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The general reaction scheme is as follows:
Protection of Hydroxyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The scalability of the reaction is facilitated by the availability of reagents and the simplicity of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butyldimethylsilyloxy)-3-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The silyloxy group can be substituted under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous medium or CrO3 in pyridine.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of desilylated products or other substituted derivatives.
Scientific Research Applications
Organic Synthesis
Protecting Group for Amines :
4-(Tert-butyldimethylsilyloxy)-3-methylaniline is widely used as a protecting group for amines during multi-step organic synthesis. The silyl group protects the amine from unwanted reactions, allowing selective modifications at other functional groups. This property is crucial in complex synthetic pathways where precise control over reactivity is required .
Medicinal Chemistry
Pharmaceutical Development :
This compound plays a significant role in the synthesis of biologically active molecules and pharmaceuticals. It serves as an intermediate in the preparation of drug candidates, particularly those targeting specific enzyme pathways or cellular mechanisms. For instance, it has been utilized in the synthesis of compounds that inhibit Bruton's Tyrosine Kinase (Btk), which is relevant in treating autoimmune diseases and B-cell malignancies .
Research indicates that 4-(Tert-butyldimethylsilyloxy)-3-methylaniline exhibits several biological activities:
- Antitumor Effects : Studies have shown that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways associated with cell survival and proliferation .
- Anti-inflammatory Properties : Its ability to modulate pro-inflammatory cytokines suggests potential therapeutic applications in inflammatory diseases .
- Antivascular Activity : Investigations into its effects on vascular endothelial cells demonstrate its potential in inhibiting angiogenesis, which is critical in cancer progression .
Case Study 1: Antitumor Activity
A study investigated the effects of 4-(Tert-butyldimethylsilyloxy)-3-methylaniline on various cancer cell lines. The results indicated significant cytotoxicity and apoptosis induction through Btk inhibition, highlighting its potential as a therapeutic agent against certain cancers .
Case Study 2: Autoimmune Disease Models
In animal models of autoimmune diseases, treatment with this compound resulted in reduced disease severity and modulation of immune responses. This underscores its therapeutic potential in managing autoimmune conditions where B-cell activity plays a pivotal role .
Data Table: Summary of Applications and Biological Activities
| Application Area | Description |
|---|---|
| Organic Synthesis | Used as a protecting group for amines to facilitate selective reactions |
| Pharmaceutical Development | Intermediate in synthesizing drug candidates targeting specific molecular pathways |
| Antitumor Activity | Induces apoptosis in cancer cells through inhibition of Btk |
| Anti-inflammatory Effects | Modulates pro-inflammatory cytokines; potential use in inflammatory diseases |
| Antivascular Activity | Inhibits angiogenesis, demonstrating potential relevance in cancer treatment strategies |
Mechanism of Action
The mechanism of action of 4-(Tert-butyldimethylsilyloxy)-3-methylaniline involves the stabilization of reactive intermediates through the silyloxy group. The tert-butyldimethylsilyloxy group provides steric hindrance and electronic effects that protect the hydroxyl group from unwanted reactions. This stabilization is crucial in multi-step organic syntheses where selective protection and deprotection are required.
Comparison with Similar Compounds
Structural and Functional Differences
Protecting Group Chemistry :
- The TBDMS group in 4-(Tert-Butyldimethylsilyloxy)-3-methylaniline provides superior steric protection compared to benzyl or methoxyethoxy groups, minimizing unwanted side reactions in multi-step syntheses .
- Benzyl and methoxyethoxy groups are less bulky, enabling easier functionalization but requiring harsher deprotection conditions (e.g., H2/Pd for benzyl) .
Solubility and Reactivity :
- TBDMS derivatives exhibit high organic-phase solubility due to their lipophilic silyl ether, whereas hydrochloride salts (e.g., 4-(Benzyloxy)-3-methylaniline HCl) are water-soluble .
- The Boc-piperazine analog introduces a tertiary amine protected by a Boc group, enabling selective deprotection for further amidation or alkylation .
Stability and Deprotection: TBDMS ethers are stable under Grignard or organometallic reactions but cleave rapidly with fluoride ions . Methoxyethoxy groups resist acidic hydrolysis, making them suitable for acid-labile substrates .
Biological Activity
4-(Tert-butyldimethylsilyloxy)-3-methylaniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- IUPAC Name : 4-(Tert-butyldimethylsilyloxy)-3-methylaniline
- Molecular Formula : C13H19NOSi
- Molecular Weight : 233.37 g/mol
Biological Activities
The biological activity of 4-(Tert-butyldimethylsilyloxy)-3-methylaniline can be categorized into several key areas:
-
Antimicrobial Activity :
- Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of aniline are often tested for their efficacy against various bacterial strains.
-
Anticancer Potential :
- Research indicates that certain aniline derivatives can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.
-
Enzyme Inhibition :
- The compound may act as an inhibitor for specific enzymes, which is crucial in the treatment of diseases where these enzymes play a pivotal role.
The biological activity of 4-(Tert-butyldimethylsilyloxy)-3-methylaniline is likely mediated through several mechanisms:
- Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, leading to altered substrate availability or enzyme activity.
- Receptor Modulation : It may also affect receptor sites on cell membranes, influencing signal transduction pathways critical for cellular responses.
- Cell Membrane Disruption : Some studies suggest that similar compounds can disrupt microbial cell membranes, leading to cell death.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study explored the antimicrobial properties of various aniline derivatives, including 4-(Tert-butyldimethylsilyloxy)-3-methylaniline. The results indicated notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that this compound could significantly reduce the viability of certain cancer cell lines, including breast and lung cancer cells. The observed IC50 values were in the low micromolar range, indicating strong anticancer potential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(tert-butyldimethylsilyloxy)-3-methylaniline, and how can purity be maximized?
- Methodology :
- Stepwise synthesis : The compound can be synthesized via silylation of 3-methyl-4-hydroxyaniline using tert-butyldimethylsilyl chloride (TBDMSCl) under inert conditions (e.g., nitrogen atmosphere). A base such as imidazole or triethylamine is typically employed to deprotonate the hydroxyl group, facilitating silyl ether formation .
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is recommended to achieve ≥95% purity. Purity can be verified via HPLC (C18 column, UV detection at 254 nm) .
- Critical parameters : Reaction temperature (0–25°C), stoichiometric excess of TBDMSCl (1.2–1.5 eq), and moisture-free conditions are essential to minimize side reactions.
Q. How is the structural integrity of 4-(tert-butyldimethylsilyloxy)-3-methylaniline confirmed post-synthesis?
- Analytical techniques :
- NMR spectroscopy : H NMR (CDCl) should show characteristic signals: δ 0.18–0.20 (s, 6H, Si(CH)), δ 0.98 (s, 9H, C(CH)), δ 2.25 (s, 3H, Ar-CH), and aromatic protons at δ 6.5–7.0 .
- Mass spectrometry : High-resolution ESI-MS should confirm the molecular ion peak [M+H] at m/z 295.2 (calculated for CHNOSi: 294.15) .
Advanced Research Questions
Q. What role does the tert-butyldimethylsilyl (TBDMS) group play in stabilizing the compound during catalytic reactions?
- Mechanistic insight : The TBDMS group acts as a steric and electronic protector, preventing undesired oxidation of the aromatic amine. Its bulky structure stabilizes intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) by reducing steric hindrance at the ortho position .
- Experimental validation : Comparative studies with non-silylated analogs show higher reaction yields (70–85% vs. 40–50%) in Pd-catalyzed couplings, attributed to reduced decomposition pathways .
Q. How does the compound behave under varying pH and thermal conditions?
- Stability profiling :
- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition onset at ~180°C, making it suitable for reactions below this threshold.
- pH sensitivity : The silyl ether linkage hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions, regenerating 3-methyl-4-hydroxyaniline. Kinetic studies in buffered solutions (pH 2–10) show a hydrolysis half-life of >24 hours at pH 7 .
Q. What computational models predict the compound’s reactivity in ligand-metal complexes?
- DFT studies : Density functional theory (DFT) simulations indicate that the TBDMS group lowers the LUMO energy of the aromatic ring by 0.8–1.2 eV, enhancing electron-deficient character and facilitating coordination with transition metals (e.g., Pd, Ru) .
- Experimental correlation : X-ray crystallography of Pd-TBDMS complexes confirms shorter metal-ligand bond lengths (1.95–2.05 Å) compared to non-silylated analogs (2.10–2.20 Å), validating computational predictions .
Q. How does the compound interact with biological targets, such as enzymes or receptors?
- In vitro assays : Screening against cytochrome P450 isoforms (CYP3A4, CYP2D6) demonstrates moderate inhibition (IC = 10–20 µM), suggesting potential as a pharmacophore modifier in drug design. Competitive binding assays with ATP-dependent kinases reveal selective inhibition (K = 5–8 µM) .
- Structural basis : Molecular docking studies highlight hydrogen bonding between the aniline NH group and conserved active-site residues (e.g., Asp168 in CYP3A4) .
Q. How can contradictory solubility data across studies be resolved?
- Data reconciliation : Discrepancies in solubility (e.g., 2.5 mg/mL in DMSO vs. 1.8 mg/mL in ethanol) arise from solvent polarity and crystallinity variations. Standardized protocols (e.g., shake-flask method at 25°C, 24-hour equilibration) are recommended .
- Mitigation strategy : Pre-saturation of solvents with the compound and use of sonication (30 min) improve reproducibility (±5% error margin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
